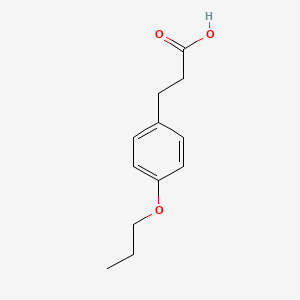

3-(4-Propoxyphenyl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-propoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFMLHAGBATXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367323 | |

| Record name | 3-(4-propoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3243-40-1 | |

| Record name | 3-(4-propoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-propoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Propoxyphenyl Propanoic Acid

Established Chemical Synthesis Pathways

The synthesis of 3-(4-Propoxyphenyl)propanoic acid and related arylpropanoic acids is well-documented, employing a range of established chemical strategies. These methods often prioritize efficiency, yield, and scalability, leveraging well-understood reaction mechanisms.

Catalytic Approaches in Propanoic Acid Synthesis

Another crucial catalytic method is the hydrogenation of an unsaturated precursor. For instance, the synthesis of 3-(4-chlorophenyl)propanoic acid has been achieved by the catalytic hydrogenation of benzyl (B1604629) 4-chlorocinnamate using a palladium on beta zeolite catalyst. chemicalbook.com This approach, involving the reduction of a carbon-carbon double bond in a cinnamic acid derivative, is directly applicable to the synthesis of this compound from its corresponding acrylic acid intermediate.

Multi-step Organic Synthesis Strategies for Arylpropanoic Acids

Multi-step synthesis provides a versatile platform for constructing complex molecules like arylpropanoic acids from simpler, readily available starting materials. A common and effective strategy for synthesizing 3-arylpropanoic acids involves a Knoevenagel condensation followed by a reduction.

For this compound, a typical multi-step route begins with the Knoevenagel condensation of 4-propoxybenzaldehyde (B1265824) with malonic acid. chemicalbook.com This reaction is often catalyzed by a base such as pyridine (B92270) and piperidine (B6355638) and proceeds via an aldol-type addition followed by dehydration to yield the α,β-unsaturated carboxylic acid, 3-(4-propoxyphenyl)acrylic acid. chemicalbook.com The subsequent step involves the reduction of the carbon-carbon double bond of this acrylic acid derivative. This reduction can be achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) in a suitable solvent, to furnish the final product, this compound.

Novel and Emerging Synthetic Routes for this compound

As chemical synthesis evolves, new methodologies are continuously being developed to improve efficiency, selectivity, and sustainability. These emerging routes offer innovative solutions to the challenges posed by traditional synthetic methods.

Stereoselective Synthesis Techniques

While this compound itself is an achiral molecule, stereoselective synthesis is of paramount importance for many structurally related arylpropanoic acids, particularly the 2-arylpropanoic acids (profens), where one enantiomer typically possesses the desired biological activity.

A key strategy is the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid. This method has been described for producing optically active 3-(4-hydroxyphenyl)propionic acid derivatives, which are structurally analogous to the target compound. google.com The process involves the asymmetric hydrogenation of a substituted cinnamic acid in the presence of a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. google.com

Biocatalysis represents another powerful approach for achieving high enantioselectivity. Esterases have been identified and engineered for the kinetic resolution of racemic ethyl 2-arylpropionates. nih.gov For example, an engineered esterase variant, M3, has been used as a whole-cell catalyst for the efficient synthesis of (S)-ketoprofen and (S)-naproxen. nih.gov This technique separates enantiomers by selectively hydrolyzing one ester form over the other, providing access to optically pure acids. nih.gov

Green Chemistry Principles in Propanoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and related fine chemicals.

Key green approaches applicable to propanoic acid synthesis include:

Use of Greener Solvents : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com The synthesis of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid has been demonstrated in water, showcasing the feasibility of aqueous media for related syntheses. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. mdpi.comznaturforsch.com It is an effective technique for various organic transformations and promotes energy efficiency. mdpi.com

Biocatalysis : As mentioned in the context of stereoselective synthesis, using enzymes or whole-cell catalysts operates under mild conditions (neutral pH, room temperature) in aqueous media, offering an environmentally benign alternative to traditional chemical methods. nih.govnih.gov

Precursor and Intermediate Chemical Transformations

The synthesis of this compound relies on specific transformations of key precursor molecules into crucial intermediates. The most direct route involves the preparation of 4-propoxybenzaldehyde and its subsequent conversion.

The synthesis often starts from 4-hydroxybenzaldehyde (B117250). This precursor undergoes a Williamson ether synthesis with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate to yield 4-propoxybenzaldehyde.

This aldehyde is then condensed with malonic acid in a Knoevenagel reaction to form the key intermediate, 3-(4-propoxyphenyl)acrylic acid. chemicalbook.com This intermediate is a cinnamic acid derivative that contains the complete carbon skeleton of the final product, differing only by the presence of a double bond.

The final transformation is the reduction of this double bond. Catalytic hydrogenation is the most common method, selectively reducing the alkene functionality without affecting the aromatic ring or the carboxylic acid group, thus yielding this compound.

Below is a table summarizing the key precursors and intermediates.

| Compound Name | Role in Synthesis | Transformation |

| 4-Hydroxybenzaldehyde | Primary Precursor | Etherification to 4-propoxybenzaldehyde |

| 1-Bromopropane (B46711) | Reagent | Provides the propoxy group in ether synthesis |

| 4-Propoxybenzaldehyde | Secondary Precursor | Condensation with malonic acid |

| Malonic Acid | Reagent | Provides the C2 and C3 carbons of the propanoic acid chain |

| 3-(4-Propoxyphenyl)acrylic acid | Key Intermediate | Reduction of the C=C double bond to the final product |

Synthesis of Key Aromatic and Aliphatic Intermediates

A primary strategy for constructing this compound involves the initial synthesis of a key aromatic intermediate, 4-propoxybenzaldehyde, which already contains the required ether linkage. ontosight.ai This aldehyde then undergoes a condensation reaction to build the three-carbon propanoic acid side chain. Subsequent reduction of the resulting unsaturated bond yields the final saturated acid.

The synthesis of 4-propoxybenzaldehyde is typically accomplished via a Williamson ether synthesis, where 4-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an n-propyl halide (such as 1-bromopropane or 1-iodopropane) to form the desired ether. ontosight.ai

Once 4-propoxybenzaldehyde is obtained, several classic organic reactions can be employed to introduce the propanoic acid moiety. These include the Knoevenagel condensation, Perkin reaction, and Reformatsky reaction, each of which forms an α,β-unsaturated intermediate that requires a final hydrogenation step. researchgate.netnumberanalytics.comnumberanalytics.com

Knoevenagel Condensation: This reaction involves the condensation of the aromatic aldehyde (4-propoxybenzaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine or an amino acid. researchgate.netresearchgate.net The initial product is a 3-(4-propoxyphenyl)acrylic acid derivative, which upon catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst), leads to the formation of this compound. chemicalbook.com A multi-step process starting with the Knoevenagel condensation of an aldehyde with Meldrum's acid, followed by reduction and hydrolysis/decarboxylation, also yields the corresponding 3-propanoic acid derivative. researchgate.net

Perkin Reaction: In this method, 4-propoxybenzaldehyde is heated with an acid anhydride (B1165640) (e.g., acetic anhydride) and the sodium or potassium salt of the corresponding acid (e.g., sodium acetate). numberanalytics.comlongdom.orgbyjus.com This condensation yields an α,β-unsaturated acid, specifically 3-(4-propoxyphenyl)acrylic acid. iitk.ac.in As with the Knoevenagel product, this intermediate must be reduced to afford the target saturated propanoic acid.

Reformatsky Reaction: This reaction utilizes an α-halo ester, such as ethyl bromoacetate, and metallic zinc to create an organozinc reagent. wikipedia.orgorganic-chemistry.org This reagent then adds to the carbonyl group of 4-propoxybenzaldehyde to form a β-hydroxy ester. numberanalytics.comlscollege.ac.in Subsequent dehydration of the alcohol and hydrogenation of the resulting double bond provides the saturated ester, which is then hydrolyzed to give this compound.

| Reaction Name | Key Reactants | Typical Catalyst/Reagent | Intermediate Product Type |

|---|---|---|---|

| Knoevenagel Condensation | 4-Propoxybenzaldehyde, Malonic Acid | Piperidine, Amino Acids | α,β-Unsaturated Dicarboxylic Acid |

| Perkin Reaction | 4-Propoxybenzaldehyde, Acetic Anhydride | Sodium Acetate (B1210297) | α,β-Unsaturated Carboxylic Acid |

| Reformatsky Reaction | 4-Propoxybenzaldehyde, Ethyl Bromoacetate | Zinc (Zn) metal | β-Hydroxy Ester |

Derivatization from Related Propanoic Acid Scaffolds

An alternative and often more direct synthetic route involves the modification of a propanoic acid scaffold that already possesses the core phenylpropanoic acid structure. The most logical precursor for this approach is 3-(4-hydroxyphenyl)propanoic acid. This compound is structurally analogous to the target molecule, differing only by the substituent at the para position of the phenyl ring.

The synthesis of this compound from this precursor is achieved through a standard Williamson ether synthesis. The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid is acidic enough to be deprotonated by a moderately strong base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide then undergoes a nucleophilic substitution reaction with an n-propyl halide, typically 1-bromopropane, to yield the final product, this compound. This method is efficient as it builds upon a readily available starting material and involves a reliable and high-yielding etherification reaction. Research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrates the feasibility of performing chemical modifications on the hydroxyphenyl moiety of a propanoic acid scaffold. nih.govmdpi.com

| Starting Material | Reagents | Base | Typical Solvent | Final Product |

|---|---|---|---|---|

| 3-(4-Hydroxyphenyl)propanoic acid | 1-Bromopropane (n-Propyl Bromide) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |

| 3-(4-Hydroxyphenyl)propanoic acid | 1-Iodopropane (n-Propyl Iodide) | Sodium Hydroxide (NaOH) | Acetone | This compound |

Chemical Reactivity and Derivatization of 3 4 Propoxyphenyl Propanoic Acid

Functional Group Transformations and Reaction Mechanisms

The chemical behavior of 3-(4-Propoxyphenyl)propanoic acid is dictated by the reactivity of its constituent functional groups: the aromatic ring, the carboxylic acid, and the propyl ether linkage.

The aromatic ring, activated by the para-propoxy group, is susceptible to electrophilic aromatic substitution reactions. The propoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho to the propoxy group (C3 and C5). Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pressbooks.pubmasterorganicchemistry.com The mechanism for these reactions typically involves the generation of a strong electrophile that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring. pressbooks.pub

The carboxylic acid group can undergo a variety of transformations. elte.hu It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Esterification, the reaction with an alcohol in the presence of an acid catalyst, yields the corresponding ester. researchgate.net The carboxylic acid can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then serves as a versatile intermediate for the synthesis of amides, esters, and other acyl derivatives.

The propoxy group, an ether, is generally stable but can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol, 3-(4-hydroxyphenyl)propanoic acid.

Synthesis of Structurally Modified Derivatives of this compound

The distinct reactivity of each functional moiety in this compound allows for the targeted synthesis of a diverse library of derivatives.

Aromatic Ring Substitutions and Modifications

The electron-rich nature of the phenyl ring facilitates the introduction of various substituents.

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitro-4-propoxyphenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-propoxyphenyl)propanoic acid |

| Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-propoxyphenyl)propanoic acid |

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring, primarily at the positions ortho to the propoxy group. pressbooks.pub

Halogenation: Reactions with halogens (e.g., bromine) in the presence of a Lewis acid catalyst lead to the formation of aryl halides. pressbooks.pub

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide and a Lewis acid catalyst proceeds with high regioselectivity. masterorganicchemistry.comelte.hu

Carboxylic Acid Group Derivatizations

The carboxylic acid moiety is a versatile handle for derivatization.

| Derivative | Reagents |

| Methyl Ester | Methanol (B129727), H₂SO₄ |

| Amide | SOCl₂, then NH₃ |

| Primary Alcohol | LiAlH₄, then H₂O |

| Hydrazide | Esterification, then N₂H₄ |

Esterification: Reaction with various alcohols in the presence of an acid catalyst yields a range of esters. For instance, reaction with methanol produces methyl 3-(4-propoxyphenyl)propanoate. researchgate.net

Amide Formation: Conversion to the acid chloride followed by reaction with an amine or ammonia (B1221849) affords the corresponding amide.

Reduction: Strong reducing agents can selectively reduce the carboxylic acid to a primary alcohol, yielding 3-(4-propoxyphenyl)propan-1-ol.

Hydrazide Synthesis: The methyl or ethyl ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which can be a precursor for the synthesis of various heterocyclic compounds. nih.gov

Propyl Side Chain Functionalization

While the aliphatic propyl chain is generally less reactive than the aromatic ring and the carboxylic acid, it can undergo functionalization under specific conditions, primarily through free radical reactions at the benzylic-like position. However, the reactivity of the benzylic position is less pronounced compared to a standard benzylic carbon due to the intervening ether linkage. More commonly, modifications to the propoxy group involve its initial cleavage to a phenol, which can then be re-alkylated or used in other reactions.

Chemo- and Regioselective Reactions of the Chemical Compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, the reduction of the carboxylic acid to an alcohol can be achieved without affecting the aromatic ring or the ether linkage by using specific reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃-THF). Conversely, catalytic hydrogenation (e.g., with H₂/Pd-C) under mild conditions might reduce an introduced nitro group on the aromatic ring to an amino group without affecting the carboxylic acid.

Regioselectivity: This is particularly relevant for substitutions on the aromatic ring. The activating and ortho-, para-directing effect of the propoxy group strongly dictates the position of electrophilic attack. pressbooks.pub Steric hindrance from the propoxy group and the propanoic acid side chain can also influence the regiochemical outcome, often favoring substitution at the less hindered ortho position.

Advanced Synthetic Strategies for Complex Derivative Architectures

The versatility of this compound as a building block extends to the synthesis of more complex molecules. Advanced strategies often involve multi-step sequences where the order of reactions is crucial.

For instance, a synthetic route could begin with an electrophilic aromatic substitution, followed by derivatization of the carboxylic acid, and finally, modification of the newly introduced group on the aromatic ring. This approach allows for the construction of intricate molecular frameworks with precise control over the substitution pattern.

Furthermore, the derivatives of this compound can be employed in cross-coupling reactions, such as Suzuki or Heck couplings, if a halide is introduced onto the aromatic ring. nih.gov This opens up possibilities for creating biaryl structures or introducing unsaturated side chains, significantly expanding the accessible chemical space. The development of novel catalysts and reaction methodologies continues to broaden the scope of transformations possible with this versatile scaffold. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3 4 Propoxyphenyl Propanoic Acid and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-(4-Propoxyphenyl)propanoic acid derivatives is intrinsically linked to their core structure, which consists of a phenyl ring, a propanoic acid tail, and a linker. Research into various analogues has identified several key structural determinants essential for their function.

The phenylpropanoic acid moiety itself is a crucial anchor. Phenylpropanoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a propanoic acid group. mdpi.com The carboxylic acid function is often vital for interacting with biological targets, while the phenyl ring provides a scaffold for substitution. mdpi.com

In studies of related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the core scaffold is recognized for its high synthetic versatility, which allows for the integration of various substituents to modulate activity. researchgate.netnih.gov For these compounds, which have shown antimicrobial and anticancer properties, the presence of the 4-hydroxyphenyl group is a key feature, known to be present in many bioactive compounds. nih.govnih.gov The amino linker between the phenyl ring and the propanoic acid chain also allows for further derivatization, such as the formation of amides, which can influence the molecule's properties. nih.gov

Similarly, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives investigated for anticancer activity, the thiazole (B1198619) ring was identified as a "privileged heterocyclic scaffold" found in numerous bioactive compounds and clinically relevant drugs. acs.org The combination of the propanoic acid side chain, the substituted phenyl ring, and the heterocyclic thiazole element creates a tripartite pharmacophore essential for its antiproliferative effects.

Investigations into other derivatives, such as those of 2-amino-3-(purin-9-yl)propanoic acid, have demonstrated that substitutions on the purine (B94841) base moiety are critical for immunomodulatory potency. nih.gov This underscores a recurring theme: while the phenylpropanoic acid core provides a foundational structure, the specific nature of the aromatic and heterocyclic systems attached to it, along with their substituents, ultimately dictates the specific biological activity.

Impact of Substituent Effects on Molecular Functionality and Efficacy

The modification of substituents on the core phenylpropanoic acid scaffold is a primary strategy for modulating molecular functionality and enhancing therapeutic efficacy. The electronic and steric properties of these substituents can profoundly influence a compound's interaction with its biological target, as well as its pharmacokinetic profile.

In the development of antimicrobial agents based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, the introduction of various substituents led to significant variations in activity. researchgate.netnih.gov For instance, the conversion of the carboxylic acid to a hydrazone and the subsequent addition of heterocyclic substituents greatly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govmdpi.com

A detailed analysis revealed that:

Hydrazones with heterocyclic substituents (e.g., furan, thiophene) showed the most potent and broad-spectrum antimicrobial activity. nih.govmdpi.com

The inclusion of a nitro group (4-NO₂) on a phenyl substituent enhanced activity against several bacterial strains, including S. aureus, E. faecalis, E. coli, and K. pneumoniae. researchgate.net

In contrast, derivatives with an indolinone moiety completely lost their antifungal and antibacterial activity, highlighting the negative impact of certain bulky groups. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various pathogens, illustrating the impact of different substituents.

Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. auris MIC (µg/mL) |

|---|---|---|---|---|---|---|

| Hydrazone 14 | 2-Thienyl | 1 | 0.5 | 8 | 16 | 8 |

| Hydrazone 15 | 2-Furyl | 2 | 1 | 16 | 32 | 16 |

| Hydrazone 16 | 2-Pyridyl | 8 | 2 | 64 | 64 | 64 |

| Compound 30 | 4-Nitrophenyl | 16 | 16 | 32 | 64 | >64 |

| Compound 29 | Phenyl | 16 | >64 | >64 | >64 | >64 |

Data sourced from Kavaliauskas et al. (2024). researchgate.netnih.gov

In the context of anticancer research, SAR studies of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed a critical role for the oxime functionality. acs.orgnih.gov The introduction of a hydroxyimino group (-C=NOH) significantly enhanced antiproliferative activity against lung cancer cells. acs.org Compounds bearing this oxime moiety exhibited IC₅₀ values that were significantly lower than the standard chemotherapeutic agent, cisplatin. acs.orgnih.gov This suggests the oxime group's electron-withdrawing nature or its potential for hydrogen bonding interactions is crucial for its enhanced bioactivity. acs.org

Table 2: Antiproliferative Activity of Selected Thiazole Derivatives

| Compound | Key Functional Group | A549 Lung Cancer Cell IC₅₀ (µM) |

|---|---|---|

| 21 | Carboxylic acid, Oxime | 5.42 |

| 22 | Carboxylic acid, Oxime | 2.47 |

| 25 | Carbohydrazide, Oxime | Low micromolar activity reported |

| 26 | Carbohydrazide, Oxime | Low micromolar activity reported |

| Cisplatin | Platinum complex | Higher IC₅₀ than oxime derivatives |

Data sourced from Mickevičius et al. (2024). acs.org

These findings collectively demonstrate that targeted substitutions are a powerful tool for optimizing the efficacy of phenylpropanoic acid derivatives, transforming a basic scaffold into a potent agent directed against specific biological targets.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor that governs its ability to interact with a biological receptor. For flexible molecules like this compound, the rotational freedom around single bonds allows them to adopt multiple conformations, not all of which may be biologically active. The study of these conformational preferences and their energy landscapes is therefore essential for understanding bioactivity.

While specific conformational analysis of this compound is not extensively documented, studies on closely related phenylpropionic acids provide significant insights. For example, quantum mechanical conformational calculations performed on 2-(p-isobutylphenyl)propionic acid (ibuprofen) have established a direct relationship between the molecule's conformation and its anti-inflammatory activity. wikipedia.org

The key finding was that the dihedral angle between the phenyl ring, the alpha-carbon, and the carboxylic acid group (Ph--Cα--COOH) is a crucial determinant of efficacy. wikipedia.org The research concluded that a more open or larger dihedral angle correlates with greater anti-inflammatory activity. wikipedia.org This suggests that the spatial separation and orientation of the aromatic ring and the acidic moiety need to be optimized for effective binding to the target enzyme, cyclooxygenase. The molecule's ability to adopt this specific low-energy, active conformation is therefore a prerequisite for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to rationalize and predict the biological activity of chemical compounds based on their molecular structures. It bridges the gap between chemical structure and biological function by creating mathematical models that correlate physicochemical properties or structural features (descriptors) with observed activity.

The fundamental premise of QSAR is that the variation in the biological activity of a series of congeneric compounds is dependent on the variation in their structural properties. These models are crucial in modern drug design for optimizing lead compounds, predicting the activity of novel molecules, and minimizing the need for extensive synthesis and testing.

Development of Predictive QSAR Models

The development of a predictive QSAR model is a systematic process that involves several critical steps. researchgate.net It begins with the selection of a dataset of compounds with known biological activities, which is then divided into a training set for model generation and a test set for external validation. nih.gov

Data Set and Descriptor Calculation: A series of molecules with a common structural scaffold, such as the 1,2,4-triazole (B32235) bearing a propanoic acid moiety, is selected. nih.gov For each molecule, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.

Feature Selection and Model Building: From the large pool of calculated descriptors, statistical methods are employed to select a subset that has the most significant correlation with the biological activity. This is crucial to avoid overfitting and to create a robust model. Various mathematical techniques, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are then used to build the QSAR equation that links the selected descriptors to the activity. researchgate.net For instance, in a 3D-QSAR study, a pharmacophore model might be generated to identify the key spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) shared by the most active compounds. nih.gov

Model Visualization: In 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), the results are often visualized as contour maps. nih.gov These maps highlight regions in 3D space around the aligned molecules where modifications are predicted to either increase or decrease activity. For example, a map might show that a bulky, electropositive substituent is favored in one region, while a small, electronegative group is preferred in another, providing direct guidance for the design of new, more potent analogues. nih.gov

Validation and Statistical Assessment of QSAR Models

The development of a QSAR model is incomplete without rigorous validation to ensure its robustness, stability, and predictive power. Validation assesses the model's ability to make accurate predictions for new compounds not used in its creation. researchgate.net This process is typically divided into internal and external validation.

Internal Validation: This process checks the stability and robustness of the model using only the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, a model is built using all but one of the training compounds, and the activity of the excluded compound is predicted. This is repeated until every compound has been excluded once. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This is considered the most stringent test of a model's predictive power. The model, which was built using only the training set, is used to predict the biological activities of the compounds in the test set (which were not used in model development). The predictive ability is assessed by the predicted correlation coefficient (R²pred) between the observed and predicted activities for the test set compounds. A high R²pred value (typically > 0.6) indicates that the model has strong external predictive power. nih.gov

Other key statistical parameters used to assess a QSAR model include:

R² (Coefficient of Determination): Measures the goodness-of-fit of the model to the training set data. Values closer to 1.0 indicate a better fit.

Root Mean Square Error (RMSE): Represents the deviation between predicted and observed values. A lower RMSE indicates a more accurate model. nih.gov

A QSAR model is only considered reliable and truly predictive if it performs well in both internal and external validation procedures, demonstrating that its statistical significance is not due to chance correlation. researchgate.net

Computational and Theoretical Chemistry of 3 4 Propoxyphenyl Propanoic Acid

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions. mdpi.com The process involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. mdpi.com

While specific molecular docking studies focusing exclusively on 3-(4-propoxyphenyl)propanoic acid are not extensively documented in the reviewed literature, research on structurally related propanoic acid derivatives highlights the utility of this approach. For instance, studies on 2-(3-benzoylphenyl)propanoic acid derivatives have utilized flexible ligand docking to investigate their interactions with targets like matrix metalloproteinases (MMPs) and cyclooxygenases (COX). nih.govtechnologynetworks.com In such studies, the analysis typically reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the protein. nih.gov The binding energy, calculated from these interactions, provides an estimate of the ligand's affinity for the target. nih.gov Although these compounds differ from this compound, the methodology demonstrates how docking could be applied to predict its potential biological targets and understand its mechanism of action at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) are commonly used to optimize molecular geometry and calculate a wide range of molecular properties. epstem.netepstem.net

Electronic structure analysis provides fundamental information about a molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. epstem.net

Reaction pathway simulations are advanced computational methods used to map the energetic landscape of a chemical reaction. These simulations identify the most likely mechanism by which reactants are converted into products, including the identification of intermediate structures and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

This type of analysis is computationally intensive and is typically performed for specific reactions of interest. The literature search did not yield any studies on reaction pathway simulations or transition state analyses involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. MD simulations provide a dynamic view of conformational changes and intermolecular interactions, offering insights into the flexibility of the ligand and the stability of a ligand-receptor complex. While these are powerful tools in computational chemistry, specific conformational analyses or MD simulation studies for this compound have not been detailed in the available research.

Prediction of Molecular Interactions and Binding Affinities

The prediction of molecular interactions and binding affinities is a primary goal of computational methods like molecular docking and MD simulations. The binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its receptor.

Computational predictions are based on scoring functions that account for various types of interactions, including:

Hydrogen Bonds: Interactions between the carboxyl group of the propanoic acid and suitable donor/acceptor groups on a receptor.

Hydrophobic Interactions: Interactions involving the phenyl ring and the propyl chain with nonpolar regions of a binding site.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Analysis of docking results for related compounds, such as ketoprofen (B1673614) derivatives, shows that both hydrophobic and hydrophilic interactions contribute significantly to their binding profiles. nih.gov A similar balance of interactions would be expected for this compound, but specific predictions of its binding affinities with particular targets are not available.

Theoretical Studies on Spectroscopic Properties (e.g., Predicted Collision Cross Section)

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. One such property is the collision cross section (CCS), which is a measure of the effective area of an ion in the gas phase. Predicted CCS values can be compared with experimental data from ion mobility-mass spectrometry to increase confidence in compound identification.

Theoretical CCS values for this compound have been calculated for different adducts using computational tools. uni.lu These predictions provide valuable reference data for analytical studies. Another relevant computed property is the Polar Surface Area (PSA), which is the sum of the surfaces of polar atoms in a molecule. The PSA for this compound has been computed to be 46.5 Ų. nih.gov

Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.11722 | 146.4 |

| [M+Na]⁺ | 231.09916 | 153.0 |

| [M-H]⁻ | 207.10266 | 148.4 |

| [M+NH₄]⁺ | 226.14376 | 164.7 |

| [M+K]⁺ | 247.07310 | 150.9 |

| [M+H-H₂O]⁺ | 191.10720 | 140.4 |

| [M+HCOO]⁻ | 253.10814 | 168.4 |

| [M+CH₃COO]⁻ | 267.12379 | 184.9 |

Data calculated using CCSbase. uni.lu

Mechanistic Biological Activity Investigations of 3 4 Propoxyphenyl Propanoic Acid Derivatives

Exploration of Molecular Targets and Biochemical Pathways

The biological effects of 3-(4-propoxyphenyl)propanoic acid derivatives are initiated by their interaction with specific molecular targets, which in turn modulates key biochemical pathways involved in pathophysiology. Research has focused on identifying these targets, which primarily include enzymes and G protein-coupled receptors (GPCRs).

Cyclooxygenase (COX): Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) whose primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.orghumanjournals.com These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com

Studies on derivatives structurally related to this compound have demonstrated significant COX inhibition. For instance, research on oxyprenylated cinnamic acid derivatives, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, showed potent inhibitory effects. This compound and its analogues were found to inhibit LPS-induced COX-2 expression in monocytes dose-dependently. nih.gov Specifically, at a concentration of 100 μM, 3-(4'-geranyl-3'-methoxy)phenyl-2-trans propenoic acid and 3-(4'-isopentenyloxy)phenyl-2-trans propenoic acid completely suppressed COX-2 expression. nih.gov This suggests that these derivatives exert their anti-inflammatory effects not only by directly inhibiting enzyme activity but also by downregulating the expression of the inducible COX-2 enzyme. nih.gov

Acetokinase: Based on the available research, there is no specific information detailing the interaction or inhibition of acetokinase by this compound or its direct derivatives.

Monoamine Oxidase B (MAO-B): Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govmdpi.com MAO-B inhibitors prevent the breakdown of dopamine, thereby increasing its availability at synaptic clefts. nih.govfrontiersin.org While various chemical scaffolds are known to be selective MAO-B inhibitors, such as benzenesulfonamides and specific allylamine derivatives, current research does not specifically link this compound derivatives to this mechanism of action. mdpi.comnih.gov

G Protein-Coupled Receptor 40 (GPR40): GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor highly expressed in pancreatic β-cells that is activated by medium and long-chain fatty acids. liminalbiosciences.compatsnap.com Its activation in the presence of elevated glucose leads to increased insulin secretion, making it an attractive target for type 2 diabetes treatment. patsnap.comnih.gov

The 3-arylpropionic acid scaffold is a key pharmacophore for GPR40 agonists. figshare.com Research into a series of β-substituted 3-(4-aryloxyaryl)propanoic acids led to the identification of potent GPR40 agonists. nih.gov These compounds mimic the action of endogenous fatty acids, activating the receptor and stimulating the Gq signaling pathway, which leads to an increase in intracellular calcium and enhanced insulin secretion. liminalbiosciences.compatsnap.com Further optimization of related structures, including the introduction of conformational constraints like tricyclic spirocycles, has led to the discovery of even more potent full agonists with improved pharmacokinetic profiles. nih.gov

G Protein-Coupled Receptor 34 (GPR34): Interestingly, derivatives based on a similar chemical backbone have been identified as antagonists for a different receptor, GPR34. A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were developed as a new class of GPR34 antagonists. nih.gov The most potent compound from this series, 5e , displayed an IC₅₀ value of 0.059 μM in a Tango assay and was shown to dose-dependently inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in cells expressing GPR34. nih.gov This demonstrates how modifications to the core propanoic acid structure can switch the biological activity from agonism at one receptor to antagonism at another.

In Vitro Pharmacological and Biochemical Characterization

Beyond specific enzyme and receptor interactions, derivatives of this compound have been evaluated for broader pharmacological activities in vitro, revealing significant potential as antimicrobial, anticancer, and antioxidant agents.

The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. nih.gov A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promising, structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species. nih.gov

The mechanism of action for these amino acid derivatives is believed to involve the inhibition of enzymes crucial for the synthesis of the microbial cell wall, such as those in the MurA-F pathway which are involved in peptidoglycan formation. nih.govresearchgate.net This pathway is an attractive target as it involves non-proteogenic and D-amino acids unique to bacteria. researchgate.net

Hydrazone derivatives containing heterocyclic substituents were identified as having the most potent and broad-spectrum activity. nih.gov These compounds were effective against a range of challenging pathogens, as detailed in the table below.

| Pathogen | Derivative Class | MIC Range (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Hydrazones | 1 - 8 | nih.gov |

| Vancomycin-resistant Enterococcus faecalis (VRE) | Hydrazones | 0.5 - 2 | nih.gov |

| Gram-negative pathogens | Hydrazones | 8 - 64 | nih.gov |

| Drug-resistant Candida species (incl. C. auris) | Hydrazones | 8 - 64 | nih.gov |

Derivatives of the propanoic acid scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines through diverse mechanisms.

One study involved novel triphenyltin(IV) compounds derived from propanoic acids, which showed potent cytotoxic activity with IC₅₀ values ranging from 0.100 to 0.758 µM. researchgate.netnih.govmdpi.com The parent propanoic acid ligands themselves were inactive, but their organometallic complexes were highly effective. researchgate.netmdpi.com Mechanistic studies of the most potent complex, Ph₃SnL1 , against the MCF-7 breast cancer cell line revealed that it induces caspase-independent apoptosis. researchgate.netnih.gov

Another series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives exhibited promising activity against lung cancer models. mdpi.com Oxime and carbohydrazide derivatives were particularly potent, showing significantly greater antiproliferative activity than the standard chemotherapeutic agent cisplatin. mdpi.com In silico studies suggested that these compounds may act as dual-targeting inhibitors, interacting with both SIRT2 and EGFR, which could help overcome cancer cell resistance mechanisms. mdpi.com

Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated against A549 non-small cell lung carcinoma cells. nih.govmdpi.com Several compounds were able to reduce A549 cell viability by more than 50% and were also shown to suppress cancer cell migration in vitro, a key process in metastasis. nih.govmdpi.com

| Cell Line | Compound Type | IC₅₀ (µM) / Activity | Proposed Mechanism | Reference |

| MCF-7 (Breast Cancer) | Triphenyltin(IV) carboxylate | 0.218 ± 0.025 | Caspase-independent apoptosis | researchgate.netnih.gov |

| A549, H69, H69AR (Lung Cancer) | Thiazole-propanoic acid derivatives | Low micromolar, > cisplatin | Potential dual SIRT2/EGFR targeting | mdpi.com |

| A549 (Lung Cancer) | Hydroxyphenyl-propanoic acid derivatives | Reduced viability by >50% | Suppression of cell migration | nih.govmdpi.com |

| PC-3, HT-29, HepG2 | Triphenyltin(IV) carboxylates | 0.100 - 0.758 | Cytotoxicity | researchgate.netnih.govmdpi.com |

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, including cancer. nih.govnih.gov The phenolic group present in many derivatives of this class confers significant antioxidant potential. mdpi.com

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives confirmed their ability to modulate oxidative stress. nih.gov The mechanism involves the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize ROS. mdpi.com The adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical. mdpi.com

Similarly, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were screened for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov Several synthesized compounds showed potent activity, with some being approximately 1.4 times more effective than the well-known antioxidant ascorbic acid, demonstrating their potential as powerful free radical scavengers. nih.gov

Neuroprotective Mechanisms at the Molecular Level

No published studies were identified that specifically investigate the neuroprotective mechanisms of this compound or its derivatives at the molecular level. General mechanistic insights from related arylpropionic acid compounds often involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Furthermore, antioxidant activity is a common feature of phenolic compounds, a structural class to which derivatives of this compound belong. This antioxidant potential could theoretically contribute to neuroprotection by mitigating oxidative stress, a known factor in neurodegenerative diseases. However, without direct experimental data on this compound, any proposed molecular mechanism remains speculative.

Cellular and Subcellular Effects of this compound Derivatives

Similarly, there is a significant gap in the scientific literature regarding the specific cellular and subcellular effects of this compound and its derivatives on neuronal cells. Research on other propanoic acid derivatives has shown a range of cellular impacts, including modulation of synaptic architecture, effects on neuronal maturation, and regulation of cellular processes like autophagy and apoptosis in various cell types. For instance, studies on propionic acid itself have indicated potential effects on mitochondrial function and the induction of reactive oxygen species, leading to downstream cellular responses. Investigations into structurally similar phenolic compounds have also suggested a potential to inhibit the aggregation of proteins like amyloid-beta, which is a key pathological hallmark of Alzheimer's disease.

Applications As Chemical Intermediates and Scaffolds in Advanced Materials and Medicinal Chemistry

Utility in Pharmaceutical Intermediate Synthesis

While specific, large-scale pharmaceutical applications of 3-(4-propoxyphenyl)propanoic acid are not widely documented in publicly available literature, its structural motif is characteristic of compounds used as pharmaceutical intermediates. The general class of 3-phenylpropanoic acids is valuable in the synthesis of drugs and other bioactive compounds. For instance, closely related structures like optically active 3-(4-hydroxyphenyl)propanoic acid are recognized as useful intermediates for pharmaceuticals. google.comgoogle.com The synthesis of these types of molecules in an optically pure form is crucial, as different enantiomers of a drug can have vastly different biological activities.

The value of this structural class is highlighted by its presence in various pharmaceuticals. For example, 2-(4-Methylphenyl)propanoic acid is a known impurity of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. chemicalbook.com Furthermore, 3-(4-Carboxyphenyl)propionic acid is documented as a related compound to another NSAID, Ketoprofen (B1673614). sigmaaldrich.com

Derivatives of the target compound, such as 2-Oxo-3-(4-propoxyphenyl)propanoic acid, are employed as building blocks in organic synthesis to create more elaborate molecular structures. The presence of the propoxy group can influence properties like lipophilicity, which in turn affects how a potential drug is absorbed and distributed in the body. This makes the 4-propoxyphenyl moiety a feature of interest for chemists designing new pharmaceutical agents.

A patent for producing optically active 3-(4-hydroxyphenyl)propionic acids highlights their role as intermediates for medicines, indicating the industrial relevance of this molecular backbone. google.com The process described involves the asymmetric hydrogenation of a cinnamic acid precursor to yield the chiral phenylpropionic acid, a key step in producing enantiomerically pure pharmaceutical ingredients. google.com

Role in Agrochemical and Pesticide Development

There is limited direct evidence of this compound being used in the development of modern agrochemicals. However, the broader class of propionic acids and their derivatives has a significant history in agriculture. Propionic acid itself is used as an herbicide, capable of controlling the germination and growth of weeds both before and after they emerge. google.com

More complex derivatives, specifically aryloxyphenoxypropionates (often abbreviated as 'FOPs'), constitute a major class of herbicides that act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. mdpi.comjlu.edu.cnepa.gov While structurally different from this compound, their development showcases the utility of the propionate (B1217596) chemical feature in designing herbicidally active molecules. Research in this area focuses on creating new derivatives to combat growing weed resistance. jlu.edu.cnepa.govnih.gov

Furthermore, patent literature indicates that intermediates like optically active 3-(4-hydroxyphenyl)propionic acid are considered useful for the synthesis of agrochemicals, not just pharmaceuticals. google.com This suggests that the 3-phenylpropanoic acid skeleton is a viable starting point for creating new active ingredients for crop protection, although specific examples using the 4-propoxy variant are not prominent.

Contributions to Polymer Science and Material Chemistry

The bifunctional nature of this compound, possessing both a carboxylic acid and an aromatic ring, provides potential for its use as a monomer in polymerization reactions. The carboxylic acid can react with alcohols to form polyesters or with amines to form polyamides. The phenyl ring can also be involved in creating aromatic polymers with specific thermal or mechanical properties.

While direct polymerization of this compound is not extensively documented, research on structurally similar compounds illustrates the potential applications. A notable example is 3-(4-hydroxyphenyl)propionic acid (phloretic acid), which has been successfully used to create hydrogels. sigmaaldrich.com These hydrogels, derived from natural polymers like chitosan (B1678972) and gelatin or synthetic polymers like poly(ethylene glycol), have applications in biomedicine and material science. sigmaaldrich.com The ability of the hydroxyl group in phloretic acid to participate in these reactions suggests that the propoxy group of the title compound could be modified or used to impart different properties, such as increased hydrophobicity, to a resulting polymer.

Development of Novel Chemical Scaffolds for Bioactive Molecules

One of the most promising applications of this compound is its use as a molecular scaffold for the discovery of new bioactive molecules. In medicinal chemistry, a scaffold is a core structure from which a library of related compounds can be synthesized and tested for therapeutic activity. The 3-phenylpropanoic acid framework is a versatile starting point for such endeavors.

Recent research has focused on the synthesis and biological evaluation of derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid. These studies have generated libraries of novel compounds with significant antimicrobial and anticancer properties. nih.govresearchgate.netnih.gov

In one study, a series of these derivatives was synthesized and tested against multidrug-resistant bacteria and fungi, including ESKAPE pathogens (a group of highly problematic bacteria) and the fungus Candida auris. nih.govresearchgate.net The research found that the antimicrobial activity was highly dependent on the specific chemical groups attached to the core scaffold. nih.gov For instance, converting the carboxylic acid to a hydrazide and then reacting it with various aldehydes yielded compounds with potent and broad-spectrum activity. nih.govresearchgate.net

| Compound Type | Modifications to Scaffold | Observed Activity |

|---|---|---|

| Starting Intermediate | N-(4-hydroxyphenyl)-β-alanine methyl ester | Weak antimicrobial activity. nih.gov |

| Dihydrazide Derivative | Conversion of ester groups to dihydrazide | Activity against Gram-negative pathogens like E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. nih.gov |

| Hydrazone Derivatives | Condensation of hydrazide with heterocyclic aldehydes | Most potent and broad-spectrum activity against MRSA, VRE, Gram-negative bacteria, and drug-resistant Candida species. nih.govresearchgate.net |

Similarly, another study evaluated a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for anticancer and antioxidant properties. nih.gov The findings demonstrated that these compounds could serve as a novel scaffold for developing agents with dual activities. nih.gov Specific derivatives showed the ability to reduce the viability of non-small cell lung cancer cells (A549) and inhibit their migration, with one promising compound also exhibiting potent antioxidant effects. nih.gov

These detailed research findings on a closely related scaffold underscore the potential of this compound. The core structure provides a robust foundation for synthetic modification. The propoxy group, compared to the hydroxyl or amino-hydroxyl groups in the researched examples, offers different physicochemical properties such as increased lipophilicity, which can be exploited to fine-tune the biological activity and pharmacokinetic profiles of new drug candidates. The this compound scaffold is therefore an attractive starting point for generating diverse molecular libraries to screen for new therapeutic agents.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 4 Propoxyphenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-Propoxyphenyl)propanoic acid. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring will appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted phenyl group. The methylene (B1212753) protons of the propoxy group will show a triplet at approximately δ 3.9-4.0 ppm (for the -OCH₂- group), a sextet around δ 1.7-1.8 ppm (for the -CH₂- group), and a triplet at δ 0.9-1.0 ppm (for the terminal -CH₃ group). The two methylene groups of the propanoic acid side chain will appear as two triplets, one around δ 2.9 ppm (adjacent to the phenyl ring) and the other around δ 2.6 ppm (adjacent to the carboxylic acid group). The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are predicted for each of the 12 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected around δ 178-180 ppm. The aromatic carbons will appear in the δ 114-158 ppm region, with the carbon attached to the oxygen of the propoxy group being the most deshielded among them. The methylene carbon of the propoxy group attached to the oxygen will resonate around δ 69-70 ppm, while the other carbons of the propoxy and propanoic acid chains will appear in the more upfield region of the spectrum. hmdb.cadocbrown.info

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the proton-proton and proton-carbon correlations, respectively, providing definitive structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 178-180 |

| Aromatic CH (ortho to -OPr) | 6.8-6.9 (d) | 114-115 |

| Aromatic CH (ortho to -CH₂CH₂COOH) | 7.1-7.2 (d) | 129-130 |

| Aromatic C (ipso to -OPr) | - | 157-158 |

| Aromatic C (ipso to -CH₂CH₂COOH) | - | 132-133 |

| Propoxy -OCH₂- | 3.9-4.0 (t) | 69-70 |

| Propoxy -CH₂- | 1.7-1.8 (sextet) | 22-23 |

| Propoxy -CH₃ | 0.9-1.0 (t) | 10-11 |

| Propanoic -CH₂- (α to ring) | 2.9 (t) | 30-31 |

| Propanoic -CH₂- (α to COOH) | 2.6 (t) | 35-36 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions. d = doublet, t = triplet.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₆O₃, corresponding to a monoisotopic mass of approximately 208.11 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 208. The fragmentation of this ion would provide valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org

For this compound, a significant fragmentation pathway is expected to be the cleavage of the bond between the propyl group and the ether oxygen, leading to a fragment ion corresponding to the 4-hydroxyphenylpropanoic acid cation. Another characteristic fragmentation would be the McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the propanoic acid side chain to the carbonyl oxygen, followed by the elimination of a neutral molecule of propene.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion |

| 191 | [C₁₂H₁₅O₂]⁺ | Loss of -OH |

| 165 | [C₁₀H₁₃O₂]⁺ | Loss of -CH₂CH₃ from propoxy group |

| 163 | [C₁₂H₁₅O]⁺ | Loss of -COOH |

| 137 | [C₈H₉O₂]⁺ | Cleavage of the O-propyl bond |

| 121 | [C₇H₅O₂]⁺ | Benzylic cleavage with loss of C₂H₄ |

| 107 | [C₇H₇O]⁺ | Cleavage of the propanoic acid side chain |

Note: The relative intensities of these fragments can provide further structural information.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic vibrations of the functional groups present. For this compound, the most prominent absorption bands are expected to be:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, appearing around 1700-1725 cm⁻¹. docbrown.info

C-H stretching vibrations from the aromatic ring and the aliphatic chains, observed between 2850 and 3100 cm⁻¹.

C-O stretching vibrations from the ether linkage and the carboxylic acid, typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Out-of-plane C-H bending vibrations for the para-substituted benzene ring, which would appear in the 800-850 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring. The benzene ring in this compound is expected to show characteristic absorption bands in the UV region. Typically, substituted benzenes exhibit a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The presence of the propoxy and propanoic acid substituents will cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.

Although no experimental crystal structure data for this compound has been reported in the crystallographic databases, such an analysis would be crucial for understanding its solid-state properties. It would reveal how the molecules pack in the crystal, including the nature of the hydrogen bonding network formed by the carboxylic acid groups, which often form dimeric structures.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

A reversed-phase HPLC (RP-HPLC) method would be a suitable approach for the analysis of this compound. nih.govpensoft.netresearchgate.net A typical RP-HPLC system would employ a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) to control the pH. The retention time of the compound would be influenced by the hydrophobicity of the molecule and the composition of the mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, likely around 220 nm or 275 nm.

Gas chromatography (GC) could also be employed, but would likely require derivatization of the carboxylic acid group to a more volatile ester form to improve its chromatographic behavior. nih.gov

Typical HPLC Parameters for the Analysis of Propanoic Acid Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 275 nm |

| Injection Volume | 10 µL |

These chromatographic methods, when properly validated, are crucial for quality control, ensuring the identity and purity of this compound for its intended applications.

Future Research Directions and Translational Perspectives for 3 4 Propoxyphenyl Propanoic Acid

Opportunities for Further Structural Optimization and Rational Derivatization

The core structure of 3-(4-Propoxyphenyl)propanoic acid offers a fertile ground for structural modifications to enhance its therapeutic potential. Rational derivatization strategies can be employed to fine-tune its physicochemical properties, such as solubility, stability, and bioavailability.

Recent studies on similar propanoic acid derivatives have demonstrated that strategic chemical modifications can lead to the development of potent and selective agonists for various receptors. For instance, the elaboration of a bromophenyl derivative led to the discovery of a novel series of G protein-coupled receptor 40 (GPR40) agonists with submicromolar potency. researchgate.net This highlights the potential of exploring substitutions on the phenyl ring and modifications of the propanoic acid chain of this compound to target a range of biological receptors.

Furthermore, the synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has yielded compounds with significant antimicrobial and anticancer activities. nih.govresearchgate.netmdpi.comresearchgate.netelsevierpure.com These findings suggest that introducing different functional groups to the this compound scaffold could unlock new therapeutic possibilities. For example, the incorporation of heterocyclic moieties has been shown to enhance the antimicrobial and antiproliferative activity of related compounds. nih.govmdpi.commdpi.com

Future research could focus on creating a library of derivatives by introducing various substituents at different positions of the phenyl ring and by modifying the carboxylic acid group. This systematic approach would enable a comprehensive structure-activity relationship (SAR) analysis, guiding the design of more potent and selective compounds.

Integration of Omics Technologies in Mechanistic Biological Studies

To fully understand the biological effects of this compound and its derivatives, the integration of "omics" technologies is crucial. Proteomics, in particular, can provide a global view of the protein expression changes induced by these compounds in cells or tissues.

For instance, quantitative proteomics has been successfully used to elucidate the neuroprotective effects of docosahexaenoic acid (DHA) in microglial cells by identifying changes in protein abundance in various cellular pathways. nih.gov A similar approach could be applied to study the mechanism of action of this compound derivatives. By analyzing the proteome of cells treated with these compounds, researchers can identify the specific proteins and signaling pathways that are modulated, offering insights into their therapeutic effects and potential off-target effects.

Metabolomics, the large-scale study of small molecules within cells, can also be a powerful tool. It can help in understanding how this compound and its derivatives are metabolized in the body and how they affect cellular metabolic pathways. This information is vital for optimizing their pharmacokinetic and pharmacodynamic properties.

Advanced Drug Delivery Systems Research for Related Compounds

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a promising approach to enhance the therapeutic index of drugs by improving their solubility, stability, and targeted delivery.

For propanoic acid derivatives, which can sometimes exhibit poor water solubility, nano-sized drug delivery systems can be particularly beneficial. mdpi.com Nanoparticles can encapsulate these compounds, increasing their solubility and stability, and protecting them from premature degradation in the body. mdpi.comthepharmajournal.com This can lead to prolonged circulation time and improved bioavailability. mdpi.com

Various types of nanoparticles, including lipid-based nanoparticles and polymeric nanoparticles, have been explored for the delivery of anti-inflammatory drugs. nih.govcolumbia.edu These systems can be engineered to release the drug in a sustained manner, reducing the need for frequent administration. thepharmajournal.com Furthermore, by functionalizing the surface of nanoparticles with specific targeting ligands, it is possible to achieve targeted delivery to specific tissues or cells, thereby minimizing systemic side effects. columbia.edunih.gov

The combination of prodrug strategies with lipid-based carriers is another promising avenue. nih.govijsrtjournal.com By converting the active drug into a more lipophilic prodrug, its absorption and distribution can be significantly improved. nih.gov These prodrugs can then be incorporated into lipid-based delivery systems for enhanced targeting and release. nih.gov

Potential for Novel Therapeutic and Industrial Applications

While the therapeutic potential of this compound and its derivatives is a primary focus, their unique chemical properties may also lend them to various industrial applications.

In the pharmaceutical realm, research on related structures suggests a broad range of potential therapeutic applications. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise as antimicrobial agents against multidrug-resistant bacteria and fungi, as well as anticancer agents with antioxidant properties. nih.govresearchgate.netmdpi.comresearchgate.netelsevierpure.com This opens up the possibility of developing novel antibiotics and chemotherapeutic agents based on the this compound scaffold. Additionally, the discovery of GPR40 agonists from a similar chemical space suggests potential applications in the treatment of metabolic diseases like type 2 diabetes. researchgate.net

Industrially, compounds with similar core structures, such as 3-(4-nitrophenyl)propanoic acid, are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com The chemical versatility of this compound could make it a valuable building block in organic synthesis for creating a variety of new materials and specialty chemicals.

Emerging Methodologies in Chemical Synthesis and Characterization

The advancement of research on this compound and its derivatives will be greatly facilitated by emerging methodologies in chemical synthesis and characterization.

Modern synthetic techniques can enable more efficient and sustainable production of these compounds. For example, ultrasound-assisted synthesis has been shown to accelerate reaction rates and improve yields for the synthesis of related heterocyclic compounds. researchgate.net The development of novel catalytic systems and flow chemistry approaches could also streamline the synthesis of a diverse library of derivatives for screening and optimization.

Q & A

Basic Research Questions

Q. How can researchers design experiments to profile the metabolic pathways of 3-(4-Propoxyphenyl)propanoic acid in vivo?

- Methodological Answer : Administer the compound to model organisms (e.g., mice) and collect urine or plasma samples at timed intervals. Use liquid chromatography-mass spectrometry (LC-MS/MS) to identify phase II metabolites (e.g., sulfated or glucuronidated derivatives) and track degradation products. Isotopic labeling (e.g., ¹³C or ²H) can trace metabolic fate. For example, studies on structurally similar compounds like 3-(4-hydroxyphenyl)propanoic acid revealed sulfation as a key pathway via sulfotransferases .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid, propoxy).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and quantifies yields.

Structural analogs like 3-(4-hydroxyphenyl)propanoic acid are routinely characterized using these methods .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Introduce the propoxy group via nucleophilic aromatic substitution. Use propyl bromide with a base (e.g., sodium hydride) in polar aprotic solvents (e.g., DMF) under controlled temperatures. Purify via recrystallization or column chromatography. Similar protocols for 3-(4-bromophenyl)propanoic acid highlight the importance of solvent selection and stoichiometric ratios .

Advanced Research Questions

Q. How should researchers address contradictions in reported metabolic pathways of structurally related compounds?